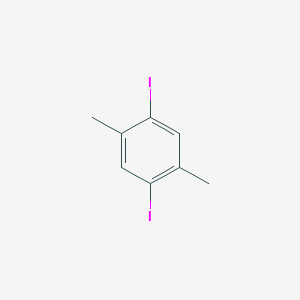

1,4-Diiodo-2,5-dimethylbenzene

Beschreibung

Eigenschaften

IUPAC Name |

1,4-diiodo-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYYUEQVECTILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371179 | |

| Record name | 1,4-diiodo-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-08-9 | |

| Record name | 1,4-diiodo-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diiodo-2,5-dimethylbenzene1124-08-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Diiodo-2,5-dimethylbenzene can be synthesized through the iodination of 2,5-dimethylbenzene (p-xylene). The process involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure the selective substitution of iodine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Diiodo-2,5-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the Suzuki-Miyaura coupling.

Major Products Formed

Substitution: Products include derivatives with different substituents replacing the iodine atoms.

Oxidation: Products include carboxylic acids or aldehydes.

Coupling: Biaryl compounds are formed through the coupling of this compound with arylboronic acids.

Wissenschaftliche Forschungsanwendungen

1,4-Diiodo-2,5-dimethylbenzene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound can be used in the development of radiolabeled compounds for imaging and diagnostic purposes.

Industry: The compound is used in the production of advanced materials, such as liquid crystals and organic semiconductors.

Wirkmechanismus

The mechanism of action of 1,4-diiodo-2,5-dimethylbenzene involves its ability to participate in various chemical reactions due to the presence of iodine atoms and methyl groups. The iodine atoms can engage in halogen bonding and other non-covalent interactions, while the methyl groups can undergo oxidation and other transformations. These properties make the compound a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Analogs

1,4-Dibromo-2,5-dimethylbenzene (C₈H₈Br₂, MW 263.96 g/mol)

- Structural Differences : Bromine replaces iodine, reducing molecular weight and halogen bond strength.

- Properties : Bromine’s smaller atomic radius and lower polarizability result in weaker halogen bonding compared to iodine. This reduces thermal stability and alters crystal packing motifs .

- Applications : Brominated analogs are often used in Suzuki coupling reactions, whereas iodinated derivatives are preferred in Ullmann-type couplings due to iodine’s superior leaving-group ability .

1,4-Dichloro-2,5-dimethylbenzene (C₈H₈Cl₂, MW 175.06 g/mol)

- Structural Differences : Chlorine substitution further decreases molecular weight and polarizability.

- Properties: Chloro derivatives exhibit weaker non-covalent interactions, leading to lower melting points and higher volatility. They are less reactive in cross-coupling reactions compared to iodo/bromo analogs .

Tetraiodo Derivative: 1,3,4,6-Tetraiodo-2,5-dimethylbenzene

Alkyl-Substituted Derivatives

1,4-Dimethyl-2,5-diethylbenzene (C₁₂H₁₈, MW 162.27 g/mol)

- Structural Differences : Ethyl and methyl groups replace iodine, rendering the compound purely hydrocarbon-based.

- Properties: Alkyl groups are electron-donating, increasing electron density on the aromatic ring. This enhances solubility in non-polar solvents but eliminates halogen-bonding capabilities .

Oxygen-Containing Derivatives

1,4-Dimethoxybenzene (C₈H₁₀O₂, MW 138.16 g/mol)

- Structural Differences : Methoxy (-OCH₃) groups replace iodine and methyl groups.

- Properties : Methoxy groups are strongly electron-donating, shifting UV-Vis absorption spectra and increasing solubility in polar solvents. These derivatives are used in photoredox catalysis and as solvents in electrochemical applications .

2,5-Dihydroxy-1,4-benzenediacetic Acid

Amino-Substituted Derivatives

1,4-Diamino-2,5-dimethylbenzene

- Structural Differences: Amino (-NH₂) groups replace iodine atoms.

- Properties: Amino groups enable participation in Schiff base formation and coordination chemistry. These compounds are used in dye synthesis and pharmaceutical intermediates .

Comparative Data Tables

Table 1: Structural and Physical Properties

Biologische Aktivität

1,4-Diiodo-2,5-dimethylbenzene (C8H8I2), also known as p-diiodo-m-xylene, is a compound that has garnered interest primarily due to its unique chemical structure and potential applications in organic synthesis and material science. Despite its structural significance, research on its biological activity remains limited. This article aims to synthesize existing knowledge regarding the biological activity of this compound, including its mechanisms of action, potential health effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two iodine atoms attached to a benzene ring that also contains two methyl groups. The molecular weight of the compound is approximately 357.96 g/mol. The symmetrical arrangement of substituents on the benzene ring influences its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H8I2 |

| Molecular Weight | 357.96 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 3.91 |

| Solubility | Low |

Target Interactions

The biological activity of this compound may be attributed to its interactions involving halogen atoms. Iodine's higher polarizability compared to other halogens like bromine or chlorine can lead to stronger non-covalent interactions within biological systems.

Mode of Action

The compound is known to engage in non-covalent interactions in a solid state. These interactions may influence various biochemical pathways and affect the physical properties of materials synthesized from or containing this compound .

Biological Activity and Health Effects

Although specific studies focusing on the biological effects of this compound are scarce, available data suggest several potential health impacts:

- Irritation : The compound is classified as an irritant to the eyes, skin, and respiratory system. Exposure can cause significant irritation and discomfort .

- Toxicological Profile : Preliminary assessments indicate that it may be harmful if absorbed through the skin or ingested. Inhalation can lead to respiratory tract irritation .

Synthesis and Applications

This compound has been utilized in various synthetic applications:

- Organic Synthesis : It serves as a precursor in halogenation reactions and can be involved in nucleophilic substitution reactions where iodine atoms are replaced by other functional groups.

- Material Science : The compound's unique properties make it suitable for developing advanced materials like liquid crystals and organic semiconductors.

Comparative Analysis with Similar Compounds

To understand the specific characteristics of this compound better, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,4-Dibromo-2,5-dimethylbenzene | C8H8Br2 | Contains bromine instead of iodine |

| 1-Iodo-2,5-dimethylbenzene | C9H11I | Contains one iodine atom |

| 1,3-Diiodo-2,6-dimethylbenzene | C8H8I2 | Iodine atoms at different positions |

Q & A

Q. What are the optimal synthetic routes for 1,4-diiodo-2,5-dimethylbenzene, and how can purity be validated?

The synthesis typically involves electrophilic iodination of 2,5-dimethylbenzene derivatives. A two-step protocol is common:

Methylation : Introduce methyl groups via Friedel-Crafts alkylation or directed ortho-metalation.

Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents (e.g., acetic acid) under controlled temperatures (40–60°C).

Q. Validation :

Q. How should researchers handle this compound safely in laboratory settings?

Key hazards (from SDS data):

- Light sensitivity : Store in amber vials at –20°C under inert gas (Ar/N).

- Irritation : Use PPE (gloves, goggles) and work in a fume hood.

- Decomposition : Avoid exposure to strong oxidizers (risk of HI release).

Q. Emergency protocols :

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Primary techniques :

Q. How do non-covalent interactions influence the solid-state packing of this compound?

The crystal lattice is stabilized by:

- Halogen bonding : I···I interactions (3.5–4.0 Å) between σ-holes and electron-rich regions.

- π-stacking : Offset face-to-face interactions (3.8 Å) between aromatic rings.

Q. Methodological insights :

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., I···I vs. C–H···I).

- DFT calculations : Optimize geometries using B3LYP/6-311G(d,p) to model intermolecular forces .

Q. How can researchers resolve contradictions in crystallographic data for halogenated aromatics?

Common issues :

Q. Validation steps :

Compare R values (<5% for high-quality data).

Cross-check with spectroscopic data (e.g., NMR coupling constants).

Q. What mechanistic insights govern the thermal decomposition of this compound?

Pathways :

- Radical pathway : Homolytic cleavage of C–I bonds (E ~150 kJ/mol).

- Elimination : Release of HI gas, detected via mass spectrometry.

Q. Kinetic analysis :

- TGA-DSC : Determine activation energy via Kissinger method.

- In situ FTIR : Monitor gaseous byproducts (e.g., I at 180 cm) .

Q. How can computational methods predict reactivity in iodinated aromatic systems?

Strategies :

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electrophilic substitution sites.

- NBO analysis : Identify hyperconjugative effects stabilizing transition states.

Software : Gaussian (for DFT), VMD (for visualization). Example: Iodine’s σ-hole directionality in SNAr reactions .

Q. What are the challenges in scaling up syntheses of this compound for collaborative studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.